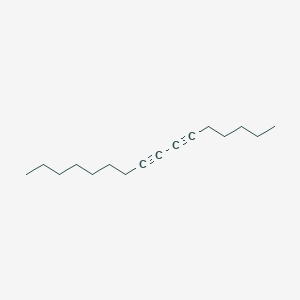
6,8-Hexadecadiyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Hexadecadiyne is an organic compound with the molecular formula C₁₆H₂₆. It is characterized by the presence of two triple bonds located at the 6th and 8th positions of a sixteen-carbon chain. This compound is part of the alkyne family, known for their carbon-carbon triple bonds, which impart unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Hexadecadiyne typically involves the coupling of shorter alkyne fragments. One common method is the Glaser coupling reaction, which involves the oxidative coupling of terminal alkynes in the presence of a copper catalyst and an oxidant such as oxygen or air. The reaction conditions often include a solvent like pyridine or dimethylformamide and a base such as potassium carbonate to facilitate the deprotonation of the terminal alkyne.
Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve distillation or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: 6,8-Hexadecadiyne undergoes various chemical reactions, including:
Oxidation: The triple bonds can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate or ozone.
Reduction: Hydrogenation of the triple bonds using catalysts such as palladium on carbon can convert this compound to hexadecane.
Substitution: The terminal hydrogen atoms can be substituted with various functional groups through reactions with halogens or organometallic reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or ozone in an organic solvent.
Reduction: Hydrogen gas in the presence of palladium on carbon or other hydrogenation catalysts.
Substitution: Halogens like bromine or chlorine in the presence of light or heat, and organometallic reagents like Grignard reagents.
Major Products:
Oxidation: Diketones or carboxylic acids.
Reduction: Hexadecane.
Substitution: Halogenated derivatives or organometallic compounds.
Scientific Research Applications
6,8-Hexadecadiyne has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of polymers and materials with unique electronic properties.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alkynes, providing insights into enzyme specificity and mechanism.
Industry: this compound is used in the production of specialty chemicals and materials, including coatings, adhesives, and electronic components.
Mechanism of Action
The mechanism by which 6,8-Hexadecadiyne exerts its effects depends on the specific reaction or application. In chemical reactions, the triple bonds act as reactive sites for addition or substitution reactions. In biological systems, the compound may interact with enzymes or other proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved can vary depending on the specific context and application.
Comparison with Similar Compounds
1,4-Hexadiyne: Another alkyne with two triple bonds, but located at the 1st and 4th positions.
1,8-Nonadiyne: A shorter alkyne with triple bonds at the 1st and 8th positions.
1,10-Undecadiyne: An alkyne with triple bonds at the 1st and 10th positions.
Uniqueness: 6,8-Hexadecadiyne is unique due to its longer carbon chain and the specific positioning of its triple bonds. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in materials science and organic synthesis.
Properties
CAS No. |
648435-59-0 |
|---|---|
Molecular Formula |
C16H26 |
Molecular Weight |
218.38 g/mol |
IUPAC Name |
hexadeca-6,8-diyne |
InChI |
InChI=1S/C16H26/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3-11,13H2,1-2H3 |
InChI Key |
BYKJAXTYXSPUSV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC#CC#CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















